molecular formula C17H24N2O5S B3231717 4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide CAS No. 1328316-13-7

4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B3231717
CAS No.: 1328316-13-7
M. Wt: 368.4
InChI Key: BRBLGUVRLYQVHD-UHFFFAOYSA-N
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Description

4-{1,5-dioxa-9-azaspiro[55]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the spirocyclic core. The spirocyclic structure can be synthesized through a series of reactions involving the formation of 1,5-dioxa-9-azaspiro[5.5]undecane . This intermediate is then subjected to further reactions to introduce the carbonyl and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of biological systems, particularly in understanding enzyme interactions and protein binding.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{1,5-dioxa-9-azaspiro[55]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide lies in its combination of the spirocyclic core with the carbonyl and sulfonamide functional groups

Properties

IUPAC Name

4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-18(2)25(21,22)15-6-4-14(5-7-15)16(20)19-10-8-17(9-11-19)23-12-3-13-24-17/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBLGUVRLYQVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
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4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
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4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
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4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
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4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
Reactant of Route 6
4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide

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